molecular formula C9H11N3O B13067212 1-(2-Aminoethyl)-1H-indazol-4-ol

1-(2-Aminoethyl)-1H-indazol-4-ol

Cat. No.: B13067212
M. Wt: 177.20 g/mol
InChI Key: JECNXUHPALFFKZ-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-indazol-4-ol is a heterocyclic compound featuring an indazole core with an aminoethyl group at the 1-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with ethylenediamine, followed by reduction and cyclization to form the indazole ring. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-1H-indazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Aminoethyl)-1H-indazol-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-1H-indazol-4-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the indazole core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)-1H-imidazole: Similar structure but with an imidazole ring instead of an indazole ring.

    1-(2-Aminoethyl)-1H-pyrazole: Similar structure but with a pyrazole ring.

    1-(2-Aminoethyl)-1H-benzimidazole: Similar structure but with a benzimidazole ring.

Uniqueness

1-(2-Aminoethyl)-1H-indazol-4-ol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the indazole ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

1-(2-Aminoethyl)-1H-indazol-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound is a member of the indazole family, which is known for its wide-ranging biological properties. The compound features both amino and hydroxyl functional groups, enhancing its reactivity and potential interactions with various biological targets.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Notably, it has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway that regulates immune responses by metabolizing tryptophan. Inhibition of IDO1 can lead to increased levels of tryptophan and decreased levels of kynurenine, which may enhance immune function and reduce tumor growth.

Biochemical Pathways

The compound's interaction with IDO1 affects several biochemical pathways:

  • Tryptophan Metabolism : By inhibiting IDO1, it alters the metabolism of tryptophan, impacting immune modulation.
  • Cell Cycle Regulation : It has been observed to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby inhibiting proliferation.

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound. For instance:

  • In vitro Studies : Research indicates that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Animal Models : In vivo studies have demonstrated that administration of this compound significantly reduces tumor size without causing major toxicity to normal tissues.

Neuroprotective Effects

Research has also suggested potential neuroprotective effects. The compound may protect neuronal cells from apoptosis under stress conditions, indicating its possible use in treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFindingsReference
In vitro study on cancer cell linesInduces apoptosis and inhibits proliferation in breast and lung cancer cells
Animal model studyReduces tumor size in xenograft models without significant toxicity
Neuroprotection assayProtects against oxidative stress-induced neuronal death

Safety Profile

The safety profile of this compound has been evaluated in various studies. It exhibits low toxicity at therapeutic doses, making it a promising candidate for further development in clinical settings.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-(2-aminoethyl)indazol-4-ol

InChI

InChI=1S/C9H11N3O/c10-4-5-12-8-2-1-3-9(13)7(8)6-11-12/h1-3,6,13H,4-5,10H2

InChI Key

JECNXUHPALFFKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2CCN)C(=C1)O

Origin of Product

United States

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